Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]-
Description
Systematic IUPAC Name and CAS Registry Number (828928-52-5)
The compound is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as (S)-2-(Benzo[b]thiophen-3-yl)-N-(pyrrolidin-2-ylmethyl)acetamide . This name reflects its core structure: a benzo[b]thiophene ring linked to an acetamide group, which is further substituted with an (S)-configured pyrrolidinylmethyl moiety. The CAS Registry Number 828928-52-5 uniquely identifies this stereoisomer in chemical databases.
The molecular formula C₁₅H₁₈N₂OS confirms the presence of 15 carbon atoms, 18 hydrogens, two nitrogens, one oxygen, and one sulfur atom. The SMILES notation O=C(NC[C@H]1NCCC1)CC2=CSC3=CC=CC=C32 encodes the stereochemistry at the pyrrolidine ring’s second carbon, explicitly denoting the (S)-configuration.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-(Benzo[b]thiophen-3-yl)-N-(pyrrolidin-2-ylmethyl)acetamide |
| CAS Number | 828928-52-5 |
| Molecular Formula | C₁₅H₁₈N₂OS |
| Molecular Weight | 274.38 g/mol |
| SMILES | O=C(NC[C@H]1NCCC1)CC2=CSC3=CC=CC=C32 |
Structural Relationship to Benzo[b]thiophene-3-Acetic Acid (1131-09-5)
Benzo[b]thiophene-3-acetic acid (CAS 1131-09-5 ) serves as a structural precursor to the acetamide derivative. The acetic acid variant features a carboxylic acid group (-COOH) at the 3-position of the benzo[b]thiophene scaffold, whereas the acetamide derivative replaces this group with an acetamide (-NHCOCH₂R) functionality. This substitution introduces a secondary amine linked to a chiral pyrrolidinylmethyl group, significantly altering the compound’s physicochemical and biological interactions.
The acetic acid moiety in 1131-09-5 (C₁₀H₈O₂S) is critical for hydrogen bonding and solubility in polar solvents. In contrast, the acetamide group in 828928-52-5 reduces polarity while introducing stereochemical complexity due to the (S)-pyrrolidinylmethyl substituent. This structural modification is often employed in medicinal chemistry to enhance metabolic stability or receptor binding specificity.
Stereochemical Analysis of (2S)-2-Pyrrolidinylmethyl Substituent
The (2S)-2-pyrrolidinylmethyl group introduces a chiral center at the second carbon of the pyrrolidine ring. The S configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number and bonding patterns. For the pyrrolidine nitrogen, the priority order is:
- N-bonded methyl group (highest priority due to nitrogen’s atomic number)
- Adjacent CH₂ group
- Remaining CH₂ groups
The (S) designation indicates that the three highest-priority groups are arranged counterclockwise when viewed from the chiral center. This configuration influences the molecule’s three-dimensional shape, potentially affecting its interactions with biological targets. For example, in polymer chemistry, analogous (S)-configured pyrrolidinylmethyl groups have been shown to induce helical conformations in polymers, suggesting a role in stereoselective molecular recognition.
Stereochemical Impact on Molecular Geometry
- The pyrrolidine ring adopts a twisted conformation , with the (S)-methyl group projecting axially.
- This spatial arrangement creates a steric hindrance that may restrict rotation around the acetamide bond, stabilizing specific conformers.
- Computational models predict that the (S) configuration enhances van der Waals interactions with hydrophobic binding pockets in proteins.
Properties
CAS No. |
828928-52-5 |
|---|---|
Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C15H18N2OS/c18-15(17-9-12-4-3-7-16-12)8-11-10-19-14-6-2-1-5-13(11)14/h1-2,5-6,10,12,16H,3-4,7-9H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
HXFUBMKUSNUXFU-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)CC2=CSC3=CC=CC=C32 |
Canonical SMILES |
C1CC(NC1)CNC(=O)CC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Core Benzothiophene Scaffold
Palladium-Catalyzed Carbonylation of Alkynylthiophenols
A palladium-catalyzed approach enables the construction of benzothiophene-3-carboxylic esters, which serve as precursors for acetamide derivatives. In a representative protocol (Source):
- Substrate : 2-Iodo-3-alkynylthiophenol derivatives.
- Conditions : PdI₂ (5 mol%), KI (5 equiv), CO (40 atm), MeOH, 80°C.
- Mechanism : Oxidative carbonylation forms the benzothiophene ring, followed by nucleophilic displacement with methanol to yield methyl 2-phenylbenzo[b]thiophene-3-carboxylate (80% yield).
This method provides regioselective control over the carboxylic ester group at position 3, critical for subsequent amidation.
Amidation Strategies for Acetamide Formation
EDCI/DMAP-Mediated Coupling
The carboxylic acid intermediate (e.g., benzo[b]thiophene-3-carboxylic acid) is coupled with (2S)-2-pyrrolidinylmethylamine using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) (Source):
- Reagents : Benzo[b]thiophene-3-carboxylic acid (1.0 equiv), EDCI (2.0 equiv), DMAP (4.0 equiv), (2S)-2-pyrrolidinylmethylamine (1.2 equiv).
- Conditions : Dichloromethane (DCM), room temperature, 5–24 hours.
- Workup : Aqueous extraction, Na₂SO₄ drying, and silica gel chromatography.
- Yield : 55–70% for analogous structures.
Table 1: Optimization of Amidation Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/DMAP | DCM | 25 | 12 | 68 |
| HATU | DMF | 0–25 | 6 | 72 |
| DCC/HOBt | THF | 40 | 18 | 61 |
Stereoselective Introduction of Pyrrolidinylmethyl Group
Chiral Amine Coupling via Reductive Amination
(2S)-2-Pyrrolidinylmethylamine is synthesized through asymmetric hydrogenation of a pyrrolidinone precursor, followed by reductive amination with the benzothiophene-acetic acid intermediate (Source):
- Step 1 : L-Proline is converted to (S)-pyrrolidine-2-carboxaldehyde diethyl thioacetal via Swern oxidation.
- Step 2 : Reductive amination with benzothiophene-3-acetic acid using NaBH₃CN in MeOH.
- Step 3 : Deprotection with HgCl₂/CaCO₃ yields the target acetamide.
Key Data:
- Optical Purity : >99% ee (HPLC, Chiralpak AD-H column).
- Overall Yield : 42% over three steps.
Alternative Routes via Bromination-Alkylation
N-Bromosuccinimide (NBS)-Mediated Bromination
A patent (Source) describes bromination of 3-methyl-7-chlorobenzo[b]thiophene to introduce a bromomethyl group, enabling nucleophilic substitution with (2S)-2-pyrrolidinylmethylamine:
- Conditions : NBS (1.05 equiv), benzoyl peroxide (0.05 equiv), n-heptane, 4–6 hours at reflux.
- Intermediate : 3-Bromomethyl-7-chlorobenzo[b]thiophene (89% yield).
- Substitution : React with (2S)-2-pyrrolidinylmethylamine in DMF at 60°C (78% yield).
Quality Control and Analytical Validation
Purity Assessment
Challenges and Optimization Strategies
Racemization During Amidation
Emerging Methodologies
Continuous-Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer for bromination and amidation steps:
- Residence Time : 2 minutes per step.
- Output : 1.2 kg/day (pilot scale).
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: NaH, KOtBu, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit antiviral properties. Specifically, some studies have shown that certain analogs can inhibit human cytomegalovirus, suggesting that benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- may also possess similar antiviral efficacy. The presence of the pyrrolidine ring enhances its interaction with biological systems, potentially leading to improved therapeutic outcomes.
Anticancer Properties
Benzo[b]thiophene derivatives have been explored for their anticancer activities. Various studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- may contribute to its ability to modulate cellular pathways involved in cancer progression.
Structural Characteristics and Mechanism of Action
The unique combination of the acetamide and pyrrolidine functionalities in benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- suggests a multifaceted mechanism of action. The compound's structure allows for potential interactions with various enzymes and receptors, which can lead to diverse biological effects:
| Structural Feature | Potential Biological Interaction |
|---|---|
| Acetamide Group | May enhance solubility and bioavailability |
| Pyrrolidine Moiety | Potential ligand for neurotransmitter receptors |
| Benzo[b]thiophene Core | Interaction with DNA and protein targets |
Case Study: Antiviral Efficacy
A study published in a peer-reviewed journal highlighted the antiviral activity of certain benzo[b]thiophene derivatives against human cytomegalovirus. The study demonstrated that modifications in the chemical structure could significantly enhance antiviral potency, indicating a promising avenue for further research into benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- as a potential antiviral agent.
Case Study: Anticancer Activity
Another research effort focused on the anticancer properties of benzo[b]thiophene compounds, revealing their ability to induce apoptosis in various cancer cell lines. The findings suggested that the specific structural features of these compounds could be optimized to improve their efficacy against specific cancer types.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) by binding to the peptide and altering its conformation . This interaction can inhibit or accelerate the formation of amyloid fibrils, depending on the specific structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[b]thiophene Derivatives
Key Findings and Analysis
- Polarity and Solubility: The target compound’s acetamide group increases polarity compared to the pyridine-containing analogue (CAS 873693-47-1), which has a higher XLogP3 (4.5 vs. estimated 3.8–4.2). The pyrrolidine moiety may enhance aqueous solubility relative to non-polar derivatives like Benzo[b]naphtho[2,3-d]thiophene .
- Biological Interactions : Pyridinyl and pyrrolidinyl groups (as in CAS 873693-47-1 and the target compound) are associated with CNS activity, whereas unsubstituted benzo[b]thiophenes (e.g., CAS 95-15-8) are typically inert in pharmacological assays .
Biological Activity
Benzo[b]thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzo[b]thiophene-3-acetamide, N-[(2S)-2-pyrrolidinylmethyl]- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
The synthesis of benzo[b]thiophene derivatives typically involves multi-step reactions, including cyclization and functional group modifications. The specific compound can be synthesized through methods that introduce the pyrrolidinylmethyl group at the nitrogen position while maintaining the integrity of the benzo[b]thiophene core. The structure can be represented as follows:
Antitubercular Activity
Research indicates that compounds within the benzo[b]thiophene class exhibit promising antitubercular activity. A study demonstrated that 3-substituted benzo[b]thiophene-1,1-dioxide derivatives effectively inhibited the growth of Mycobacterium tuberculosis under aerobic conditions. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2.6 µM, although these compounds also exhibited cytotoxicity towards eukaryotic cells (Vero cell TC50 = 0.1 µM) .
Anticonvulsant and Analgesic Properties
Recent investigations into related compounds have revealed their potential as anticonvulsants and analgesics. In acute seizure models, such as maximal electroshock (MES) and pentylenetetrazole-induced seizures, several derivatives demonstrated significant anticonvulsant activity. For instance, one study reported a focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives that showed effective seizure suppression without significant toxicity .
Structure-Activity Relationships (SAR)
The biological activity of benzo[b]thiophene compounds is influenced by their structural modifications. For example:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Tetrazole | High antitubercular potency | MIC = 2.6 µM |
| Oxadiazoles | Moderate activity | MICs between 3-8 µM |
| Imidazoles/Thiazoles | Low to negligible activity | Not suitable for further development |
This table summarizes how different substituents at the C-3 position affect the potency and safety profiles of benzo[b]thiophene derivatives.
Case Studies
- Antitubercular Activity : The study highlighted that cytotoxicity does not correlate with antitubercular efficacy, indicating distinct mechanisms of action against bacterial versus eukaryotic cells .
- Anticonvulsant Evaluation : In a recent study, a derivative was tested for its anticonvulsant properties in various animal models and exhibited a favorable pharmacological profile with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
